molecular formula C5H2BrN3O B1520053 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine CAS No. 1125409-96-2

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine

Cat. No. B1520053
CAS RN: 1125409-96-2
M. Wt: 199.99 g/mol
InChI Key: QXKXHPFMLXFTDP-UHFFFAOYSA-N
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Description

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1125409-96-2 . It has a molecular weight of 199.99 . The IUPAC name for this compound is 6-bromo [1,2,5]oxadiazolo [3,4-b]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrN3O/c6-3-1-4-5 (7-2-3)9-10-8-4/h1-2H . This code represents the molecular structure of the compound.

It should be stored in a refrigerated environment . The country of origin for this compound is CN .

Scientific Research Applications

Anticancer Activity

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential anticancer activity. Compounds with this structure have shown prominent anticancer activity against various cancer cell lines, including cervical, colon, liver, and breast cancer, at micromolar concentrations (Bhadru Bhukya & Hanmanthu Guguloth, 2021).

Synthesis of Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a closely related compound, has been used as a precursor for constructing new polyheterocyclic ring systems. These systems have potential applications in various fields, including pharmaceuticals, due to their complex structures and diverse chemical properties (E. Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Synthesis of High Energy Density Compounds

Derivatives of this compound have been optimized for their molecular geometries and electronic structures, indicating their potential as high energy density compounds. These derivatives show promising properties for applications in areas requiring materials with high detonation performance and sensitivity, such as in explosives and propellants (Xiao-Han Gao et al., 2021).

Energetic Material Synthesis

The compound has been utilized in the synthesis of energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), which exhibits high density, good detonation properties, and a positive heat of formation. Such properties make it suitable for use in explosives and pyrotechnics (Congming Ma et al., 2018).

Antibacterial and Antioxidant Activities

Synthesized derivatives of this compound have also shown significant antibacterial and antioxidant activities. These compounds have been tested against various bacterial strains and evaluated for their radical scavenging abilities, indicating potential applications in antimicrobial and antioxidant therapies (Hiren H. Variya, V. Panchal, & G. Patel, 2019).

Crystal Structure Analysis

The crystal and molecular structure of related compounds, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated, providing insights into their molecular geometry, hydrogen bonding, and π-π interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications in materials science (Y. Rodi et al., 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine can be found on the Sigma-Aldrich website . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3O/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXHPFMLXFTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NON=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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